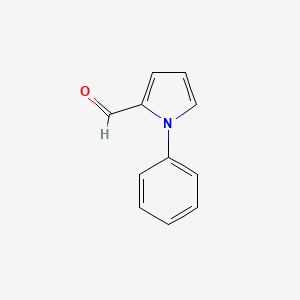

1-phenyl-1H-pyrrole-2-carbaldehyde

Description

BenchChem offers high-quality 1-phenyl-1H-pyrrole-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-phenyl-1H-pyrrole-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-phenylpyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c13-9-11-7-4-8-12(11)10-5-2-1-3-6-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXEQKKWJDGVPRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70359052 | |

| Record name | 1-phenyl-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70359052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30186-39-1 | |

| Record name | 1-Phenyl-1H-pyrrole-2-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30186-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-phenyl-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70359052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-phenyl-1H-pyrrole-2-carbaldehyde chemical properties

An In-depth Technical Guide to the Chemical Properties of 1-phenyl-1H-pyrrole-2-carbaldehyde

Introduction

1-phenyl-1H-pyrrole-2-carbaldehyde is a heterocyclic aromatic aldehyde that stands as a critical structural motif and versatile intermediate in the fields of organic synthesis and medicinal chemistry. Its architecture, featuring a pyrrole ring N-substituted with a phenyl group and functionalized with a reactive carbaldehyde at the C2 position, makes it a valuable precursor for a diverse array of more complex molecules. The pyrrole scaffold is a well-established "privileged structure" in drug discovery, appearing in numerous natural products and synthetic compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3]

This guide provides a comprehensive technical overview of 1-phenyl-1H-pyrrole-2-carbaldehyde, designed for researchers, scientists, and drug development professionals. We will delve into its primary synthetic routes, explore its detailed spectral and physicochemical characteristics, analyze its chemical reactivity, and discuss its applications as a foundational building block in the synthesis of pharmacologically relevant compounds. The causality behind experimental choices and the strategic utility of this compound will be emphasized throughout.

Synthesis: The Vilsmeier-Haack Approach

The most prevalent and efficient method for the synthesis of 1-phenyl-1H-pyrrole-2-carbaldehyde is the Vilsmeier-Haack reaction.[4][5] This reaction is a cornerstone of heterocyclic chemistry for the formylation of electron-rich aromatic and heteroaromatic rings, such as 1-phenylpyrrole.

Mechanism and Rationale

The reaction proceeds via an electrophilic aromatic substitution mechanism. The key is the in-situ formation of the electrophilic "Vilsmeier reagent," a chloroiminium ion, from the reaction of a substituted amide (typically N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[6][7] The N-phenyl group on the pyrrole ring activates it towards electrophilic attack, directing the substitution primarily to the C2 position due to the stability of the resulting cationic intermediate.

Caption: Mechanism of the Vilsmeier-Haack formylation of 1-phenylpyrrole.

Experimental Protocol: Synthesis of 1-phenyl-1H-pyrrole-2-carbaldehyde

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale. Extreme caution is required when handling phosphorus oxychloride.

Reagents and Equipment:

-

1-Phenylpyrrole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

1,2-Dichloroethane (DCE), anhydrous

-

Saturated sodium acetate solution

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath

-

Rotary evaporator

Procedure:

-

Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF in anhydrous DCE.

-

Formation of Vilsmeier Reagent: Cool the solution in an ice bath to 0 °C. Add POCl₃ dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10 °C. The formation of the Vilsmeier reagent is exothermic.[4]

-

Pyrrole Addition: After the addition of POCl₃ is complete, add a solution of 1-phenylpyrrole in anhydrous DCE dropwise to the reaction mixture at 0 °C.

-

Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, cool the mixture back to 0 °C in an ice bath. Quench the reaction by slowly and carefully adding a saturated aqueous solution of sodium acetate. This step is highly exothermic and releases gases; perform with vigorous stirring and adequate ventilation.[4]

-

Work-up and Extraction: Continue stirring for 1 hour at room temperature. Transfer the mixture to a separatory funnel and extract the product with DCM (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Final Product: The crude product can be further purified by column chromatography on silica gel to yield pure 1-phenyl-1H-pyrrole-2-carbaldehyde.

Safety Considerations: Phosphorus oxychloride (POCl₃) is highly toxic, corrosive, and reacts violently with water.[4] All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles. The quenching step is particularly hazardous due to its exothermic nature.

Physicochemical and Spectroscopic Profile

The identity and purity of 1-phenyl-1H-pyrrole-2-carbaldehyde are confirmed through a combination of physical and spectroscopic methods.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₉NO | [8] |

| Molecular Weight | 171.20 g/mol | |

| CAS Number | 30186-39-1 | [8] |

| Appearance | Solid | |

| IUPAC Name | 1-phenyl-1H-pyrrole-2-carbaldehyde | [8] |

| InChI Key | LXEQKKWJDGVPRW-UHFFFAOYSA-N |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. The phenyl and aldehyde substituents significantly influence the electronic environment of the pyrrole ring protons.

| ¹H NMR (CDCl₃) | δ (ppm) | Multiplicity | Assignment |

| Aldehyde-H | ~9.56 | Singlet (s) | H atom of the -CHO group |

| Phenyl-H | ~7.33-7.48 | Multiplet (m) | 5H of the N-phenyl ring |

| Pyrrole-H5 | ~7.16 | Doublet of d (dd) | H atom at C5 of the pyrrole ring |

| Pyrrole-H3 | ~7.07 | Triplet (t) | H atom at C3 of the pyrrole ring |

| Pyrrole-H4 | ~6.40 | Doublet of d (dd) | H atom at C4 of the pyrrole ring |

Note: Data is based on reported values for 1-(Phenyl-1H-Pyrrole-2-carbaldehyde).[9] Chemical shifts are approximate and can vary based on solvent and concentration.

| ¹³C NMR (CDCl₃) | δ (ppm) | Assignment |

| Aldehyde C=O | ~179.2 | Carbonyl carbon of the -CHO group |

| Phenyl C (ipso) | ~138.9 | Phenyl carbon attached to pyrrole N |

| Pyrrole C2 | ~132.7 | Pyrrole carbon attached to the -CHO group |

| Pyrrole C5 | ~131.2 | Pyrrole carbon C5 |

| Phenyl CH | ~129.3 | Phenyl carbons (ortho, meta, para) |

| Phenyl CH | ~128.4 | Phenyl carbons (ortho, meta, para) |

| Phenyl CH | ~126.2 | Phenyl carbons (ortho, meta, para) |

| Pyrrole C3 | ~122.1 | Pyrrole carbon C3 |

| Pyrrole C4 | ~111.0 | Pyrrole carbon C4 |

Note: Data is based on reported values for 1-(Phenyl-1H-Pyrrole-2-carbaldehyde).[9] Chemical shifts are approximate.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Vibrational Mode | Wavenumber (cm⁻¹) | Significance |

| C=O Stretch (Aldehyde) | ~1660-1680 | Strong, sharp peak characteristic of an aldehyde. |

| C=C Stretch (Aromatic) | ~1450-1600 | Multiple bands for pyrrole and phenyl rings. |

| C-N Stretch | ~1300-1350 | Stretching vibration of the pyrrole ring C-N. |

| C-H Stretch (Aromatic/Aldehydic) | ~2720-2820, ~3000-3100 | Aldehydic C-H and aromatic C-H stretches. |

Note: Wavenumbers are approximate, based on typical values for pyrrole-2-carbaldehydes.[10][11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

| Parameter | Value (m/z) | Significance |

| Molecular Ion [M]⁺ | ~171.07 | Corresponds to the molecular weight (C₁₁H₉NO). |

| Major Fragments | [M-1]⁺, [M-29]⁺ | Loss of H radical, loss of CHO group. |

Note: Fragmentation is predicted based on the structure and data for related compounds.[8][12]

Chemical Reactivity and Synthetic Utility

The aldehyde group at the C2 position is the primary center of reactivity, serving as an electrophilic handle for a multitude of synthetic transformations.

The Wittig Reaction: Alkene Synthesis

The Wittig reaction is a powerful method for converting aldehydes into alkenes, offering a direct route to N-substituted 2-vinylpyrroles from 1-phenyl-1H-pyrrole-2-carbaldehyde.[13] The choice of the phosphorus ylide (Wittig reagent) is critical as it dictates the stereochemical outcome of the resulting alkene.[14]

-

Non-stabilized Ylides (e.g., from methyltriphenylphosphonium bromide) typically react rapidly to form a cis-oxaphosphetane intermediate, leading predominantly to the (Z)-alkene.[13][14]

-

Stabilized Ylides (e.g., containing an ester or ketone group) are less reactive, allowing for equilibration to the more thermodynamically stable trans-oxaphosphetane, which yields the (E)-alkene as the major product.[13][15]

Caption: General workflow for the Wittig olefination of 1-phenyl-1H-pyrrole-2-carbaldehyde.

Condensation Reactions for Heterocycle Elaboration

The aldehyde readily undergoes condensation with various nucleophiles, providing a straightforward pathway to more complex, pharmacologically relevant scaffolds.

-

Schiff Base Formation: Reaction with primary amines yields imines (Schiff bases), which are valuable intermediates and have shown biological activity themselves.[16]

-

Hydrazone Synthesis: Condensation with hydrazines produces hydrazones, which can be further modified or used as ligands.[16]

-

Benzimidazole Synthesis: A notable example is the reaction with o-phenylenediamine, which, after initial condensation, undergoes intramolecular cyclization and aromatization to form 2-(1-phenyl-1H-pyrrol-2-yl)-1H-benzo[d]imidazole, a fused heterocyclic system of significant interest in drug discovery.[17]

Applications in Research and Drug Development

1-phenyl-1H-pyrrole-2-carbaldehyde is not merely a chemical curiosity but a key building block in the synthesis of functional molecules. The inherent biological relevance of the pyrrole nucleus makes its derivatives prime candidates for screening in drug discovery programs.[2]

Derivatives synthesized from this aldehyde have been investigated for a range of therapeutic applications:

-

Antioxidant and Neuroprotective Agents: Pyrrole derivatives have been shown to possess antioxidant properties and protect against neurotoxicity in cellular models of Parkinson's disease.[1]

-

Anticancer Agents: The pyrrole scaffold is present in numerous compounds designed as inhibitors of protein kinases and other targets involved in cancer progression.[3]

-

Antimicrobial and Anthelmintic Agents: Schiff bases and other derivatives of pyrrole-2-carbaldehydes have demonstrated antibacterial, antifungal, and anthelmintic activities.[16]

-

Enzyme Inhibition: The pyrrole carbaldehyde pharmacophore has been identified as a template for designing inhibitors of enzymes like enoyl-ACP reductase, a key target in Mycobacterium tuberculosis.[18]

Caption: Synthetic pathways from the core scaffold to diverse therapeutic applications.

Conclusion

1-phenyl-1H-pyrrole-2-carbaldehyde is a high-value chemical entity whose utility extends far beyond its basic structure. Its straightforward synthesis via the Vilsmeier-Haack reaction, combined with the versatile reactivity of its aldehyde functional group, provides a robust platform for synthetic exploration. As demonstrated by its extensive use in the creation of novel compounds with significant biological potential, this molecule serves as a testament to the power of heterocyclic building blocks in modern medicinal chemistry and materials science. For researchers and drug development professionals, a thorough understanding of its properties and reactivity is essential for leveraging its full potential in the design and synthesis of next-generation functional molecules.

References

-

An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. National Institutes of Health (NIH).[Link]

-

The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.[Link]

-

Vilsmeier-Haack Reaction. Organic Chemistry Portal.[Link]

-

Carborane functionalized pyrroles and porphyrins via the Suzuki cross-coupling reaction. Royal Society of Chemistry.[Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ResearchGate.[Link]

-

Vilsmeier-Haack reaction with succinamidals. A convenient synthesis of 5-chloropyrrole-2-carboxaldehydes and 5-chloropyrrole. Canadian Journal of Chemistry.[Link]

-

(PDF) An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. ResearchGate.[Link]

-

The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. ResearchGate.[Link]

-

1-phenyl-1H-pyrrole-2-carbaldehyde | C11H9NO | CID 934729. PubChem.[Link]

-

1 H NMR spectrum 1-pentafluorophenyl-1H-pyrrole-2-carbaldehyde (5)... ResearchGate.[Link]

-

Infrared Spectra and Photochemistry of Matrix-Isolated Pyrrole-2-carbaldehyde. CORE.[Link]

-

Reactivity of 1H-pyrrole-2-carbaldehyde in the presence of TDAE. ResearchGate.[Link]

-

Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI.[Link]

-

Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. Brieflands.[Link]

-

A Straightforward Synthesis of 2-(1-Vinyl-1H-pyrrol-2-yl)-1H-benzimidazoles from 1-Vinyl-1H-pyrrole-2-carbaldehydes and o-Phenylenediamine. ResearchGate.[Link]

-

Wittig Reaction. Organic Chemistry Portal.[Link]

-

Synthesis and biological evaluation of some novel pyrrole derivatives. CABI Digital Library.[Link]

-

Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.[Link]

-

Wittig reaction. Wikipedia.[Link]

-

Wittig Reaction: Mechanism and Examples. NROChemistry.[Link]

-

1H-Pyrrole-2-carbaldehyde. NIST WebBook.[Link]

-

Supporting Information. The Royal Society of Chemistry.[Link]

-

1H-Pyrrole-2-carbaldehyde. NIST WebBook.[Link]

-

1H-Pyrrole-2-carbaldehyde. NIST WebBook.[Link]

-

Pyrrole-2-carboxaldehyde | C5H5NO | CID 13854. PubChem.[Link]

-

Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. SciSpace.[Link]

-

2-Phenyl-1H-pyrrole-3-carboxamide as a New Scaffold for Developing 5-HT6 Receptor Inverse Agonists with Cognition-Enhancing Activity. ACS Publications.[Link]

-

Therapeutic potential of pyrrole and pyrrolidine analogs: an update. National Institutes of Health (NIH).[Link]

-

Design and development of pyrrole carbaldehyde: An effective pharmacophore for enoyl-ACP reductase. ResearchGate.[Link]

Sources

- 1. brieflands.com [brieflands.com]

- 2. scispace.com [scispace.com]

- 3. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. ijpcbs.com [ijpcbs.com]

- 8. 1-phenyl-1H-pyrrole-2-carbaldehyde | C11H9NO | CID 934729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. 1H-Pyrrole-2-carboxaldehyde [webbook.nist.gov]

- 12. 1H-Pyrrole-2-carboxaldehyde [webbook.nist.gov]

- 13. benchchem.com [benchchem.com]

- 14. Wittig Reaction [organic-chemistry.org]

- 15. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 16. cabidigitallibrary.org [cabidigitallibrary.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 1-phenyl-1H-pyrrole-2-carbaldehyde

This guide provides a comprehensive exploration of the synthetic pathways leading to 1-phenyl-1H-pyrrole-2-carbaldehyde, a pivotal heterocyclic building block. As a compound of significant interest in medicinal chemistry and materials science, its efficient synthesis is a subject of considerable importance for researchers and drug development professionals.[1][2] Pyrrole-containing analogues are a potent source of biologically active compounds, with applications ranging from anticancer to antibacterial agents.[2][3] This document moves beyond simple procedural outlines to delve into the mechanistic underpinnings and causal logic behind preferred synthetic routes, offering field-proven insights to guide experimental design and execution.

Part 1: Foundational Synthesis of the N-Phenylpyrrole Core

The journey to 1-phenyl-1H-pyrrole-2-carbaldehyde begins with the robust construction of its precursor, 1-phenyl-1H-pyrrole. While several N-arylation methods exist, the Paal-Knorr synthesis remains a cornerstone technique due to its reliability and straightforward execution.[4][5][6]

The Paal-Knorr Pyrrole Synthesis: A Mechanistic Overview

The Paal-Knorr synthesis facilitates the creation of substituted pyrroles through the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, aniline.[4][6][7] The reaction is typically catalyzed by a protic or Lewis acid.[5]

The mechanism proceeds through a series of well-defined steps. Initially, the amine nucleophilically attacks one of the protonated carbonyl groups to form a hemiaminal intermediate. A subsequent intramolecular attack on the second carbonyl group leads to a cyclic 2,5-dihydroxytetrahydropyrrole derivative. This intermediate then undergoes acid-catalyzed dehydration, eliminating two molecules of water to yield the aromatic pyrrole ring.[5] The ring-closing step is generally considered the rate-determining step of the reaction.[8]

Caption: Logical workflow of the Paal-Knorr synthesis for N-phenylpyrrole.

Experimental Protocol: Paal-Knorr Synthesis of 1-Phenyl-1H-pyrrole

This protocol provides a microscale procedure for synthesizing the N-phenylpyrrole precursor.[6][8]

Materials:

-

Aniline (186 mg, 2.0 mmol)

-

Hexane-2,5-dione (228 mg, 2.0 mmol)

-

Methanol (0.5 mL)

-

Concentrated Hydrochloric Acid (1 drop)

-

0.5 M Hydrochloric Acid (5.0 mL)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine aniline (186 mg), hexane-2,5-dione (228 mg), and methanol (0.5 mL).

-

Add one drop of concentrated hydrochloric acid to the mixture to catalyze the reaction.

-

Heat the mixture to reflux and maintain for 15 minutes.

-

After the reflux period, cool the reaction flask in an ice bath.

-

Add 5.0 mL of 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.

-

Collect the resulting crystals by vacuum filtration.

-

Recrystallize the crude product from a 9:1 methanol/water mixture to obtain purified 2,5-dimethyl-1-phenylpyrrole. For the synthesis of the unsubstituted 1-phenylpyrrole, 2,5-dimethoxytetrahydrofuran is a common starting material in place of hexane-2,5-dione.[9]

Part 2: The Vilsmeier-Haack Reaction: The Principal Pathway to Formylation

The most direct and widely employed method for introducing a formyl group onto the N-phenylpyrrole ring is the Vilsmeier-Haack reaction.[10] This reaction is exceptionally effective for the formylation of electron-rich aromatic and heteroaromatic compounds.[11][12][13]

Principle and Mechanism

The Vilsmeier-Haack reaction consists of three primary stages: the formation of the electrophilic Vilsmeier reagent, the nucleophilic attack by the pyrrole ring, and the final hydrolysis to the aldehyde.[14][15]

-

Formation of the Vilsmeier Reagent: The reaction is initiated by the interaction of a substituted amide, typically N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃). This produces a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[13][16]

-

Electrophilic Aromatic Substitution: The electron-rich N-phenylpyrrole ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. Due to the electron-donating effect of the nitrogen atom, this attack occurs preferentially at the C2 position of the pyrrole ring.[11]

-

Hydrolysis: The resulting iminium salt intermediate is unstable and is readily hydrolyzed during aqueous workup to yield the final 1-phenyl-1H-pyrrole-2-carbaldehyde.[16]

Caption: The three-stage mechanism of the Vilsmeier-Haack formylation.

Experimental Protocol: Vilsmeier-Haack Formylation of 1-Phenyl-1H-pyrrole

This protocol is adapted from a general procedure for the formylation of pyrrole and is highly applicable to N-phenylpyrrole.[17]

Materials:

-

N,N-Dimethylformamide (DMF) (1.1 moles)

-

Phosphorus oxychloride (POCl₃) (1.1 moles)

-

1-Phenyl-1H-pyrrole (1.0 mole)

-

Ethylene dichloride (solvent)

-

Sodium acetate trihydrate (5.5 moles)

-

Ether

-

Saturated aqueous sodium carbonate solution

Procedure:

-

Reagent Preparation: In a three-necked flask fitted with a stirrer and dropping funnel, place DMF (1.1 moles). Cool the flask in an ice bath to maintain an internal temperature of 10–20°C.

-

Slowly add POCl₃ (1.1 moles) over 15 minutes. An exothermic reaction forms the Vilsmeier complex.

-

Remove the ice bath and stir for an additional 15 minutes.

-

Pyrrole Addition: Re-cool the flask in the ice bath and add ethylene dichloride (250 mL). Once the temperature is below 5°C, add a solution of 1-phenyl-1H-pyrrole (1.0 mole) in ethylene dichloride (250 mL) over 1 hour.

-

Reaction: Replace the ice bath with a heating mantle and reflux the mixture for 15 minutes.

-

Workup and Hydrolysis: Cool the mixture to 25–30°C. Cautiously add a solution of sodium acetate trihydrate (5.5 moles) in water (~1 L).

-

Reflux the mixture again for 15 minutes with vigorous stirring to ensure complete hydrolysis of the intermediate.

-

Extraction and Purification: After cooling, transfer the mixture to a separatory funnel. Separate the ethylene dichloride layer. Extract the aqueous phase three times with ether.

-

Combine the organic extracts and wash carefully with saturated sodium carbonate solution.

-

Dry the organic solution over anhydrous sodium carbonate, remove the solvents by distillation, and purify the remaining product by vacuum distillation.

Quantitative Data and Product Characterization

The Vilsmeier-Haack formylation of pyrroles is known for its high efficiency.

| Parameter | Value/Observation | Reference |

| Typical Yield | 80-95% (for unsubstituted pyrrole) | [17] |

| Product Form | Solid | |

| Molecular Weight | 171.20 g/mol | |

| ¹H NMR (CDCl₃) | Signals expected for phenyl protons, pyrrole ring protons, and a distinct aldehyde proton signal (>9.0 ppm). | [18][19] |

| ¹³C NMR | Resonances for 11 carbons, including the carbonyl carbon of the aldehyde group (~180 ppm). | [20] |

Part 3: Alternative Synthetic Approaches

While the Vilsmeier-Haack reaction is dominant, alternative methods offer different advantages, particularly concerning environmental and safety considerations.

Oxidative Annulation and C-H to C=O Oxidation

A novel de novo synthesis has been developed that constructs the pyrrole-2-carbaldehyde skeleton from simpler starting materials.[21][22] This method involves an iodine/copper-mediated oxidative annulation and a direct C(sp³)–H to C=O oxidation.[21]

Principle: The reaction proceeds by combining aryl methyl ketones, arylamines (e.g., aniline), and acetoacetate esters in the presence of a copper catalyst, iodine, and molecular oxygen.[21] Mechanistic studies suggest the aldehyde oxygen atom originates from O₂.[22] This approach avoids the use of hazardous reagents like POCl₃ and represents a greener synthetic route.[21]

The proposed mechanism is a complex cascade involving sequential iodination, Kornblum oxidation, condensation, cyclization, and a final oxidative aromatization step to yield the polysubstituted pyrrole-2-carbaldehyde.[21]

Caption: High-level workflow for the oxidative annulation synthesis route.

Part 4: Comparative Analysis and Field Insights

The choice of synthetic pathway is dictated by factors including scale, safety, available precursors, and desired substitution patterns.

| Feature | Vilsmeier-Haack Reaction | Oxidative Annulation |

| Starting Material | Pre-formed 1-Phenyl-1H-pyrrole | Aryl methyl ketone, aniline, acetoacetate ester |

| Key Reagents | POCl₃, DMF | CuCl₂, I₂, O₂ |

| Reaction Type | Electrophilic Formylation | Multi-component Oxidative Annulation |

| Advantages | High yield, reliable, well-established, direct formylation | De novo synthesis, builds complexity, avoids POCl₃, greener |

| Disadvantages | Requires hazardous POCl₃, moisture-sensitive | Multi-component reaction can be complex, may yield substituted products |

| Best For | Direct, high-yield formylation of an existing N-phenylpyrrole core on a lab or industrial scale. | Building substituted pyrrole-2-carbaldehydes from basic precursors in a single pot. |

Expert Commentary: For the direct and efficient synthesis of the title compound, 1-phenyl-1H-pyrrole-2-carbaldehyde, from its immediate precursor, the Vilsmeier-Haack reaction remains the gold standard. Its high yields and predictability make it the most trustworthy protocol for routine production. The oxidative annulation method, while elegant, is better suited for library synthesis or when aiming for specific substitution patterns on the pyrrole ring that are not easily accessible otherwise. The operational simplicity of the Vilsmeier-Haack reaction, despite the hazardous nature of POCl₃, often makes it the more practical choice in a controlled laboratory setting.

Conclusion

The synthesis of 1-phenyl-1H-pyrrole-2-carbaldehyde is most effectively achieved through the Vilsmeier-Haack formylation of N-phenylpyrrole, a precursor readily synthesized via the Paal-Knorr reaction. This pathway is robust, high-yielding, and mechanistically well-understood. While innovative methods like oxidative annulation provide valuable alternatives for building molecular diversity, the Vilsmeier-Haack reaction's efficiency and reliability cement its status as the principal method for preparing this key intermediate. A thorough understanding of these pathways empowers researchers to make informed decisions, optimizing for yield, purity, and safety in the synthesis of this versatile molecule crucial for advancing drug discovery and materials science.

References

-

Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.). Chemistry Steps. [Link]

-

Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.). Organic-chemistry.org. [Link]

-

Rowley, J., et al. (2022). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. MDPI. [Link]

-

Vilsmeier–Haack reaction - Wikipedia. (2023, November 26). Wikipedia. [Link]

-

Paal–Knorr synthesis - Wikipedia. (2023, December 11). Wikipedia. [Link]

-

Pyrrole-The Vilsmeier Reaction - ChemTube3D. (n.d.). Chemtube3d.com. [Link]

-

Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation - Organic Chemistry Portal. (n.d.). Organic-chemistry.org. [Link]

-

Microscale - Paal-Knorr synthesis of 2,5-dimethyl-1-phenylpyrrole | Chemistry Online. (2023, January 25). Chemistry Online. [Link]

-

1-phenyl-1H-pyrrole-2-carbaldehyde | C11H9NO | CID 934729 - PubChem. (n.d.). PubChem. [Link]

-

Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. (n.d.). Organic-chemistry.org. [Link]

-

Vilsmeier formylation of pyrrole - Química Organica.org. (n.d.). Quimicaorganica.org. [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

Pyrrole-2-carboxaldehyde - Organic Syntheses Procedure. (n.d.). Org Syn. [Link]

-

Vilsmeier-Haack Reaction - NROChemistry. (n.d.). NROChemistry. [Link]

-

1H NMR spectrum 1-pentafluorophenyl-1H-pyrrole-2-carbaldehyde (5)... - ResearchGate. (n.d.). ResearchGate. [Link]

-

Wu, X., et al. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C═O Oxidation. Organic Letters. [Link]

-

Belanger, P. (1987). Synthesis of 5-substituted pyrrole-2-carboxaldehydes. Part I. Generation of formal 5-lithiopyrrole-2-carboxaldehyde equivalents. Canadian Journal of Chemistry. [Link]

-

Huang, Y., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI. [Link]

-

Gümüş, S., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Journal of the Serbian Chemical Society. [Link]

-

Pyrrole synthesis - Organic Chemistry Portal. (n.d.). Organic-chemistry.org. [Link]

-

A Straightforward Synthesis of 2-(1-Vinyl-1H-pyrrol-2-yl)-1H-benzimidazoles from 1-Vinyl-1H-pyrrole-2-carbaldehydes and o-Phenylenediamine | Request PDF. (2015, August 10). ResearchGate. [Link]

-

1-Phenylpyrrole | C10H9N | CID 12480 - PubChem. (n.d.). PubChem. [Link]

-

Bhardwaj, V., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances. [Link]

-

Reaction sequence for the synthesis of 2-phenylpyrrole. - ResearchGate. (n.d.). ResearchGate. [Link]

-

Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PubMed Central. (2023, June 29). National Center for Biotechnology Information. [Link]

-

Pawar, K. (2022). Therapeutic Significance of Pyrrole in Drug Delivery. SciTechnol. [Link]

-

Canale, V., et al. (2021). 2-Phenyl-1H-pyrrole-3-carboxamide as a New Scaffold for Developing 5-HT6 Receptor Inverse Agonists with Cognition-Enhancing Activity. ACS Chemical Neuroscience. [Link]

Sources

- 1. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities | MDPI [mdpi.com]

- 2. scispace.com [scispace.com]

- 3. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 6. chemistry-online.com [chemistry-online.com]

- 7. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. Pyrrole synthesis [organic-chemistry.org]

- 10. ijpcbs.com [ijpcbs.com]

- 11. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 12. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 13. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 14. chemtube3d.com [chemtube3d.com]

- 15. Vilsmeier formylation of pyrrole [quimicaorganica.org]

- 16. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. researchgate.net [researchgate.net]

- 19. Pyrrole-2-carboxaldehyde(1003-29-8) 1H NMR [m.chemicalbook.com]

- 20. 1-phenyl-1H-pyrrole-2-carbaldehyde | C11H9NO | CID 934729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation [organic-chemistry.org]

- 22. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Spectroscopic Data of 1-Phenyl-1H-pyrrole-2-carbaldehyde

This guide provides a comprehensive analysis of the spectroscopic data for 1-phenyl-1H-pyrrole-2-carbaldehyde (C₁₁H₉NO), a heterocyclic aldehyde of significant interest in synthetic chemistry. As a key building block, its unambiguous structural confirmation is paramount for researchers in medicinal chemistry and materials science. This document synthesizes data from nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to present a holistic and validated characterization of the molecule.

Molecular Structure and Spectroscopic Rationale

1-Phenyl-1H-pyrrole-2-carbaldehyde consists of a pyrrole ring N-substituted with a phenyl group and a formyl group at the C2 position. This specific arrangement of aromatic and electron-withdrawing groups creates a distinct electronic environment, which is reflected in its spectroscopic signatures. Understanding these signatures is crucial for verifying the compound's identity and purity after synthesis.

The numbering convention used for NMR assignments is presented in the molecular diagram below.

Caption: Molecular structure of 1-phenyl-1H-pyrrole-2-carbaldehyde with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-phenyl-1H-pyrrole-2-carbaldehyde, both ¹H and ¹³C NMR provide definitive proof of its structure.

Experimental Protocol: NMR Data Acquisition

The following outlines a standard protocol for acquiring high-quality NMR spectra.[1]

-

Sample Preparation: Accurately weigh 5-10 mg of the purified compound for ¹H NMR (20-25 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal resolution.

-

¹H NMR Acquisition: Set acquisition parameters, including a spectral width of ~12 ppm, a relaxation delay of 1-2 seconds, and an appropriate number of scans (typically 8-16) to achieve a good signal-to-noise ratio.[1]

-

¹³C NMR Acquisition: Use a broader spectral width (~200 ppm) and a greater number of scans due to the lower natural abundance of the ¹³C isotope. A proton-decoupled pulse sequence is standard.

-

Data Processing: Apply Fourier transformation to the acquired free induction decay (FID), followed by phase and baseline correction. Reference the spectra to the residual solvent peak or tetramethylsilane (TMS).

¹H NMR Spectral Data & Interpretation

The ¹H NMR spectrum of 1-phenyl-1H-pyrrole-2-carbaldehyde is expected to show distinct signals for the aldehyde proton, the three pyrrole ring protons, and the five phenyl ring protons. The electron-withdrawing nature of the aldehyde group and the anisotropic effects of the aromatic rings significantly influence the chemical shifts.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Causality and Insights |

|---|---|---|---|

| ~9.60 | Singlet (s) | H-CHO | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and resides in a characteristic downfield region. |

| ~7.50-7.40 | Multiplet (m) | Phenyl H (ortho, meta, para) | Protons on the N-phenyl group appear as a complex multiplet. The ortho protons are typically the most downfield due to their proximity to the pyrrole ring. |

| ~7.10 | Doublet of doublets (dd) | H5 (pyrrole) | This proton is coupled to H4 and H3, resulting in a doublet of doublets. It is downfield due to its proximity to the electronegative nitrogen. |

| ~7.00 | Doublet of doublets (dd) | H3 (pyrrole) | Coupled to H4 and H5, this proton is adjacent to the electron-withdrawing aldehyde group, causing a downfield shift. |

| ~6.30 | Triplet (t) or dd | H4 (pyrrole) | This proton is coupled to both H3 and H5, typically appearing as a triplet or a doublet of doublets. It is the most upfield of the pyrrole protons. |

Note: The predicted values are based on analysis of related structures such as pyrrole-2-carboxaldehyde and 1-pentafluorophenyl-1H-pyrrole-2-carbaldehyde.[2][3]

¹³C NMR Spectral Data & Interpretation

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For 1-phenyl-1H-pyrrole-2-carbaldehyde, all 11 carbon atoms are expected to be chemically distinct.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Causality and Insights |

|---|---|---|

| ~180.0 | C=O (aldehyde) | The carbonyl carbon is the most deshielded carbon in the molecule due to the strong electron-withdrawing effect of the oxygen atom. |

| ~140.0 | C1' (phenyl) | The ipso-carbon of the phenyl ring, directly attached to the nitrogen. |

| ~132.0 | C2 (pyrrole) | The carbon bearing the aldehyde group is significantly downfield. |

| ~130.0 - 125.0 | Phenyl Carbons | The remaining five carbons of the phenyl ring appear in the typical aromatic region. |

| ~125.5 | C5 (pyrrole) | Alpha-carbon to the nitrogen. |

| ~122.0 | C3 (pyrrole) | Beta-carbon to the nitrogen, adjacent to the formyl-substituted carbon. |

| ~110.0 | C4 (pyrrole) | The most upfield of the pyrrole ring carbons. |

Note: Predicted values are based on established substituent effects in pyrrole systems.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule.[4] The spectrum of 1-phenyl-1H-pyrrole-2-carbaldehyde is dominated by the strong absorption of the carbonyl group.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the solid compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, for a liquid or low-melting solid, a spectrum can be acquired from a thin film between two salt (NaCl or KBr) plates.

-

Data Acquisition: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

|---|---|---|

| ~3100-3000 | Medium | Aromatic C-H Stretch (Phenyl & Pyrrole) |

| ~2850, ~2750 | Weak | Aldehydic C-H Stretch (Fermi doublet) |

| ~1670-1660 | Strong, Sharp | C=O Stretch (Conjugated Aldehyde) |

| ~1600, ~1490 | Medium-Weak | C=C Stretch (Aromatic Rings) |

| ~1300-1000 | Medium | C-N and C-C Stretching |

| ~750, ~690 | Strong | C-H Out-of-plane Bending (Monosubstituted Phenyl) |

Interpretation: The most diagnostic peak is the strong C=O stretch around 1665 cm⁻¹. Its position, slightly lower than a typical aliphatic aldehyde (~1725 cm⁻¹), indicates conjugation with the aromatic pyrrole ring. The presence of weak bands for the aldehydic C-H stretch and the strong bands in the fingerprint region corresponding to a monosubstituted benzene ring further corroborate the structure.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, offering definitive confirmation of its elemental composition.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC-MS).

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to generate a molecular ion and characteristic fragment ions.

-

Analysis: Analyze the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

Data Interpretation: The molecular formula C₁₁H₉NO corresponds to a molecular weight of 171.19 g/mol .[6] The high-resolution mass spectrum should show a molecular ion (M⁺˙) peak at m/z ≈ 171.0684.

Table 4: Major Ions in the EI Mass Spectrum

| m/z | Proposed Fragment |

|---|---|

| 171 | [M]⁺˙ (Molecular Ion) |

| 170 | [M-H]⁺ |

| 142 | [M-CHO]⁺ |

| 115 | [M-CHO-HCN]⁺ or [C₉H₇]⁺ |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

The fragmentation is initiated by the loss of a hydrogen atom (to m/z 170) or the formyl radical (CHO, 29 amu) to yield a stable ion at m/z 142. Subsequent fragmentation of the pyrrole ring or loss of the phenyl group leads to the other observed ions.

Caption: Plausible EI-MS fragmentation pathway for 1-phenyl-1H-pyrrole-2-carbaldehyde.

Conclusion

The collective spectroscopic evidence provides an unambiguous confirmation of the structure of 1-phenyl-1H-pyrrole-2-carbaldehyde. ¹H and ¹³C NMR define the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, particularly the conjugated aldehyde, and mass spectrometry validates the molecular weight and elemental composition. This comprehensive dataset serves as a reliable reference for researchers utilizing this compound in further scientific endeavors.

References

-

PubChem. 1-phenyl-1H-pyrrole-2-carbaldehyde . National Center for Biotechnology Information. [Link]

-

ResearchGate. 1 H NMR spectrum 1-pentafluorophenyl-1H-pyrrole-2-carbaldehyde (5)... . ResearchGate. [Link]

-

Balci, M. Basic 1H- and 13C-NMR Spectroscopy . Elsevier Science. [Link]

-

NIST. 1H-Pyrrole-2-carboxaldehyde IR Spectrum . NIST Chemistry WebBook. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Pyrrole-2-carboxaldehyde(1003-29-8) 1H NMR [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. 1H-Pyrrole-2-carboxaldehyde [webbook.nist.gov]

- 6. 1-phenyl-1H-pyrrole-2-carbaldehyde | C11H9NO | CID 934729 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-phenyl-1H-pyrrole-2-carbaldehyde

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, natural products, and functional materials.[1] Among these, the pyrrole scaffold is a privileged structure, appearing in critical biological molecules like heme, chlorophyll, and vitamin B12.[1] The introduction of functional groups to the pyrrole ring, such as a carbaldehyde, creates versatile synthetic intermediates. This guide focuses on 1-phenyl-1H-pyrrole-2-carbaldehyde, a key building block whose unique electronic and structural features make it a valuable precursor in medicinal chemistry and materials science. We will provide an in-depth exploration of its nomenclature, physicochemical properties, synthesis, and applications, tailored for researchers and professionals in drug development and chemical synthesis.

Part 1: Nomenclature and Physicochemical Properties

Correctly identifying a chemical compound is fundamental to scientific communication. This section details the formal naming conventions and key physical and chemical data for 1-phenyl-1H-pyrrole-2-carbaldehyde.

IUPAC Name and Synonyms

The systematic name for this compound as determined by the International Union of Pure and Applied Chemistry (IUPAC) is 1-phenylpyrrole-2-carbaldehyde .[2]

Commonly used synonyms in literature and chemical catalogs include:

-

1-phenyl-1H-pyrrole-2-carbaldehyde[2]

-

1-Phenylpyrrole-2-carboxaldehyde

-

N-Phenylpyrrole-2-aldehyde

-

2-Formyl-1-phenylpyrrole

Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 30186-39-1 | PubChem[2] |

| Molecular Formula | C₁₁H₉NO | PubChem[2] |

| Molecular Weight | 171.19 g/mol | PubChem[2] |

| InChI Key | LXEQKKWJDGVPRW-UHFFFAOYSA-N | PubChem[2] |

| SMILES | O=Cc1cccn1-c2ccccc2 | Sigma-Aldrich[3] |

Physicochemical Properties

| Property | Value | Notes |

| Physical Form | Solid | Sigma-Aldrich[3] |

| Appearance | Light yellow to light brown crystalline powder | Pipzine Chemicals[4] |

| Melting Point | 40-44 °C | Pipzine Chemicals[4] |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and ether. | Pipzine Chemicals[4] |

Part 2: Synthesis and Mechanistic Insights

The preparation of 1-phenyl-1H-pyrrole-2-carbaldehyde is most commonly achieved through the formylation of 1-phenylpyrrole. The Vilsmeier-Haack reaction is the preeminent method for this transformation due to its efficiency and reliability.

The Vilsmeier-Haack Reaction: A Proven Protocol

The Vilsmeier-Haack reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring. The process involves the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃) to generate the electrophilic Vilsmeier reagent. This reagent is then attacked by the electron-rich pyrrole ring.

Causality Behind Experimental Choices:

-

Substrate: 1-Phenylpyrrole is used as the starting material. The phenyl group at the nitrogen atom influences the electronic properties of the pyrrole ring, directing the formylation primarily to the C2 position.

-

Reagents: DMF serves as the source of the formyl group, while POCl₃ activates it to form the highly electrophilic chloroiminium ion (Vilsmeier reagent).

-

Solvent: An inert solvent like ethylene dichloride is typically used to facilitate the reaction while not participating in it.[5]

-

Hydrolysis: The reaction is quenched with an aqueous solution (often containing a base like sodium acetate) to hydrolyze the iminium intermediate to the final aldehyde product.[5]

Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction

This protocol is adapted from the well-established procedure for the formylation of pyrrole.[4][5]

-

Vilsmeier Reagent Formation: In a three-necked flask equipped with a stirrer and dropping funnel, cool N,N-dimethylformamide (DMF, 1.1 eq.) in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.1 eq.) while maintaining the internal temperature between 10–20°C.

-

Reaction Initiation: Remove the ice bath and stir the mixture for 15 minutes. Then, re-cool the flask and add an appropriate solvent such as ethylene dichloride.

-

Substrate Addition: Once the temperature is below 5°C, add a solution of 1-phenylpyrrole (1.0 eq.) in ethylene dichloride dropwise over 1 hour.

-

Reaction Completion: After addition, replace the ice bath with a heating mantle and reflux the mixture for 15 minutes.

-

Hydrolysis & Workup: Cool the mixture and cautiously add a solution of sodium acetate trihydrate in water. Reflux again for 15 minutes with vigorous stirring.

-

Extraction: After cooling, transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous phase with a suitable solvent (e.g., ether).

-

Purification: Combine the organic extracts, wash with a saturated sodium carbonate solution, dry over anhydrous sodium carbonate, and remove the solvents under reduced pressure. The crude product can be further purified by distillation or recrystallization.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of 1-phenyl-1H-pyrrole-2-carbaldehyde.

Sources

- 1. scispace.com [scispace.com]

- 2. 1-phenyl-1H-pyrrole-2-carbaldehyde | C11H9NO | CID 934729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Phenyl-1H-pyrrole-2-carbaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. 1H-Pyrrole-2-carbaldehyde | Structure, Properties, Uses, Safety Data & Supplier Information – China Chemical Expert Guide [pipzine-chem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

Biological activity of 1-phenyl-1H-pyrrole-2-carbaldehyde derivatives

An In-Depth Technical Guide to the Biological Activity of 1-Phenyl-1H-Pyrrole-2-Carbaldehyde Derivatives

Authored by a Senior Application Scientist

Foreword: The Pyrrole Scaffold in Modern Drug Discovery

The pyrrole ring, a five-membered nitrogen-containing heterocycle, represents a cornerstone in medicinal chemistry. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in the design of novel therapeutic agents.[1][2][3] From the cholesterol-lowering blockbuster Atorvastatin to the multi-kinase inhibitor Sunitinib used in cancer therapy, the pyrrole motif is integral to numerous FDA-approved drugs.[4] This guide focuses on a specific, promising subclass: 1-phenyl-1H-pyrrole-2-carbaldehyde derivatives. The strategic placement of a phenyl group at the N1 position and a reactive carbaldehyde at C2 creates a versatile template for synthesizing diverse compound libraries with a wide spectrum of biological activities. This document provides an in-depth exploration of these activities, the underlying mechanisms, and the experimental methodologies used for their evaluation.

The Chemical Core and Synthetic Strategy

The 1-phenyl-1H-pyrrole-2-carbaldehyde core is a valuable synthetic intermediate. The aldehyde group serves as a handle for further chemical modifications, such as the formation of Schiff bases, chalcones, and other derivatives, allowing for the systematic exploration of structure-activity relationships (SAR).[5][6][7]

A common and efficient method for the synthesis of the core structure involves the oxidative annulation of aryl methyl ketones, arylamines, and acetoacetate esters.[8] This approach, often mediated by iodine and a copper catalyst in the presence of oxygen, provides a greener alternative to methods that use hazardous oxidants.[8] The Vilsmeier-Haack reaction is another established method for formylating the pyrrole ring to produce the carbaldehyde derivative.[9]

Workflow: General Synthesis of Pyrrole-2-Carbaldehyde Derivatives

The following diagram illustrates a generalized workflow for the synthesis and derivatization of the target compounds, starting from common precursors.

Caption: Intrinsic apoptosis pathway activated by pyrrole derivatives.

Quantitative Data: In Vitro Cytotoxicity

The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), the concentration required to inhibit 50% of cell growth.

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Alkynylated Pyrrole (12l) | U251 (Glioma) | 2.29 ± 0.18 | [10] |

| Alkynylated Pyrrole (12l) | A549 (Lung Cancer) | 3.49 ± 0.30 | [10] |

| Pyrrole-based Chalcone (7) | A549 (Lung Cancer) | 12.5 | [11] |

| Pyrrole-based Chalcone (9) | A549 (Lung Cancer) | 12.5 | [11] |

| Pyrrole-based Chalcone (7) | HepG2 (Liver Cancer) | 25 | [11] |

| Pyrrole-based Chalcone (9) | HepG2 (Liver Cancer) | 12.5 | [11] |

Experimental Protocol: MTT Assay for Cytotoxicity

This assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.

-

Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Antimicrobial Activity

The pyrrole scaffold is a key component of many natural and synthetic antimicrobial agents. [12]Derivatives of 1-phenyl-1H-pyrrole-2-carbaldehyde, particularly chalcones and Schiff bases, have demonstrated broad-spectrum activity against both bacteria and fungi. [5][7][11]

Mechanism of Action

The antimicrobial effects of these compounds are often attributed to their ability to disrupt microbial cell membranes, inhibit essential enzymes, or interfere with DNA replication and protein synthesis. [4]The reactive α,β-unsaturated keto group present in pyrrole-based chalcones is particularly important for their antimicrobial action. [7]

Quantitative Data: Antimicrobial Efficacy

Antimicrobial activity is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Pyrrole-based Chalcone (7) | Candida krusei | 25 | [11] |

| Pyrrole-based Chalcone (9) | Candida krusei | 25 | [11] |

| Schiff Base (3f, 3g, 3i) | Gram-positive & Gram-negative bacteria | Potent Activity | [5] |

| Schiff Base (3a, 3g, 3h) | C. albicans & A. niger | Potent Activity | [5] |

| Curcumin-Pyrrole Conjugate | Staphylococcus aureus | 16 | [12] |

Experimental Protocol: Broth Microdilution for MIC Determination

This is the gold-standard method for determining the MIC of an antimicrobial agent.

-

Inoculum Preparation: Culture the test microorganism (e.g., S. aureus) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton Broth) to a standardized concentration of approximately 5 x 10^5 CFU/mL.

-

Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in the broth.

-

Inoculation: Add an equal volume of the standardized inoculum to each well, bringing the final inoculum density to the target concentration. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate at 35-37°C for 18-24 hours.

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth).

Anti-inflammatory Activity

Chronic inflammation is linked to numerous diseases, and the search for safer anti-inflammatory drugs is a major goal in medicinal chemistry. [13]Pyrrole derivatives have a long history as anti-inflammatory agents, with drugs like Tolmetin and Ketorolac being prominent examples. [13][14]These compounds primarily function by inhibiting cyclooxygenase (COX) enzymes.

Mechanism of Action: COX Inhibition

COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. [13]While non-selective NSAIDs inhibit both isoforms, this can lead to gastrointestinal side effects due to the inhibition of the protective functions of COX-1. [14]Therefore, the development of selective COX-2 inhibitors is highly desirable. Many 1,5-diaryl pyrrole derivatives show a high affinity for the COX-2 active site and act as potent and selective inhibitors. [15]

Signaling Pathway: Prostaglandin Synthesis

The following diagram shows the role of COX enzymes in the inflammatory cascade and the point of intervention for pyrrole-based inhibitors.

Caption: Inhibition of the COX pathway by pyrrole derivatives.

Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandin E2 (PGE2) by purified COX-1 and COX-2 enzymes.

-

Enzyme Preparation: Use commercially available purified ovine COX-1 and human recombinant COX-2 enzymes.

-

Reaction Mixture: In a 96-well plate, prepare a reaction buffer containing Tris-HCl, hematin, and EDTA.

-

Compound Incubation: Add the test compound at various concentrations to the wells, followed by the respective enzyme (COX-1 or COX-2). Incubate for 15 minutes at 37°C.

-

Initiate Reaction: Add arachidonic acid to each well to start the enzymatic reaction.

-

Stop Reaction: After a set time (e.g., 2 minutes), stop the reaction by adding a solution of HCl.

-

PGE2 Quantification: Quantify the amount of PGE2 produced in each well using a competitive Enzyme Immunoassay (EIA) kit.

-

Analysis: Calculate the percent inhibition of PGE2 production for each compound concentration relative to a control without inhibitor. Determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

Antioxidant and Neuroprotective Effects

Oxidative stress and neuroinflammation are key pathological factors in neurodegenerative diseases like Parkinson's. [2]Pyrrole derivatives have emerged as promising multifunctional agents due to their antioxidant and anti-inflammatory properties. [16]

Mechanism of Action

These compounds can exert neuroprotective effects by suppressing the expression of inflammatory enzymes like COX-2, reducing levels of pro-inflammatory prostaglandins (PGE2), and directly scavenging reactive oxygen species (ROS). [15]The active N-H group in the pyrrole ring can participate in free radical scavenging, mitigating oxidative damage and preserving cellular function. [16]Studies have shown that certain 1,5-diaryl pyrrole derivatives can prevent 6-hydroxydopamine (6-OHDA)-induced neurotoxicity in cellular models of Parkinson's disease by inhibiting ROS production and lipid peroxidation. [2][15]

Experimental Protocol: DPPH Radical Scavenging Assay

This is a common and straightforward assay to evaluate the free radical scavenging ability of a compound.

-

Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The solution should have a deep violet color.

-

Assay Procedure: In a 96-well plate, add various concentrations of the test compound dissolved in methanol. Add the DPPH solution to each well. Include a positive control (e.g., Ascorbic Acid or Trolox) and a blank (methanol).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm. The violet color of the DPPH radical is reduced to a pale yellow color by the antioxidant.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100. The EC50 value (the concentration required to scavenge 50% of DPPH radicals) can then be determined.

Conclusion and Future Directions

The 1-phenyl-1H-pyrrole-2-carbaldehyde scaffold is a remarkably versatile platform for the development of new therapeutic agents. Derivatives have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. The key to their activity lies in the combination of the electronically rich pyrrole core and the synthetically malleable carbaldehyde group, which allows for extensive chemical diversification.

Future research should focus on optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds to improve bioavailability and reduce potential toxicity. A deeper investigation into structure-activity relationships, aided by computational modeling and docking studies, will enable the rational design of next-generation derivatives with enhanced potency and selectivity for their biological targets. The broad spectrum of activity suggests that these compounds could be developed not only as single-target agents but also as multi-target drugs capable of addressing complex diseases involving multiple pathological pathways.

References

- Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. (No date available).

- Anti-Inflammatory Effects of Protein Kinase Inhibitor Pyrrol Derivate.

- Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach.

- Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo.

- Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. (2023). PubMed Central.

- 1-PHENYL-1H-PYRROLE-2-CARBALDEHYDE synthesis.

- Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxid

- Design, synthesis, and anticancer evaluation of alkynylated pyrrole deriv

- 1-phenyl-1H-pyrrole-2-carbaldehyde.

- Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. (2023). MDPI.

- Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. (2023).

- Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. (2022). Journal of Pharmacy & Pharmaceutical Sciences.

- A Straightforward Synthesis of 2-(1-Vinyl-1H-pyrrol-2-yl)-1H-benzimidazoles from 1-Vinyl-1H-pyrrole-2-carbaldehydes and o-Phenylenediamine. (2025).

- Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candid

- Synthesis and biological evaluation of some novel pyrrole derivatives.

- Pyrrole-2-carboxaldehyde.

- Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. (2023). Brieflands.

- Synthesis and antimicrobial activity of some new chalcones of pyridine/pyrrole carboxaldehyde. (2025).

- Synthesis and antimicrobial activity of some new chalcones of pyridine/pyrrole carboxaldehyde. (2013). Scholars Research Library.

- Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential.

- Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives.

- Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds. (2001).

- A New Series of Pyrrole-Based Chalcones: Synthesis and Evaluation of Antimicrobial Activity, Cytotoxicity, and Genotoxicity.

- Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval).

- Study of antimicrobial and antioxidant activities of pyrrole-chalcones. (2025).

- Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fix

Sources

- 1. researchgate.net [researchgate.net]

- 2. brieflands.com [brieflands.com]

- 3. rjptonline.org [rjptonline.org]

- 4. researchgate.net [researchgate.net]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. researchgate.net [researchgate.net]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 8. Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation [organic-chemistry.org]

- 9. WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis, Characterization, and Crystallographic Analysis of 1-phenyl-1H-pyrrole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-phenyl-1H-pyrrole-2-carbaldehyde is a heterocyclic aromatic aldehyde of significant interest in medicinal chemistry and materials science. The pyrrole scaffold is a ubiquitous motif in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties. The introduction of a phenyl group at the 1-position and a carbaldehyde at the 2-position of the pyrrole ring creates a versatile platform for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of the synthesis, spectroscopic characterization, and a detailed protocol for the crystallographic analysis of this key synthetic intermediate. While a definitive crystal structure for 1-phenyl-1H-pyrrole-2-carbaldehyde is not currently available in public databases, this guide offers the necessary protocols to achieve this, empowering researchers to contribute this valuable data to the scientific community.

I. Synthesis of 1-phenyl-1H-pyrrole-2-carbaldehyde: The Vilsmeier-Haack Approach

The synthesis of 1-phenyl-1H-pyrrole-2-carbaldehyde is most effectively achieved through the Vilsmeier-Haack reaction. This powerful formylation method is widely used for electron-rich aromatic and heterocyclic compounds.[1][2] The causality behind this choice lies in the high reactivity of the pyrrole ring towards electrophilic substitution and the efficiency of the Vilsmeier reagent as a formylating agent.

Experimental Protocol: Vilsmeier-Haack Formylation

Materials:

-

1-phenyl-1H-pyrrole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM), anhydrous

-

Sodium acetate

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Vilsmeier Reagent Formation: In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous N,N-dimethylformamide (DMF) to 0 °C in an ice bath. To this, add phosphorus oxychloride (POCl₃) dropwise with constant stirring. The reaction is exothermic and should be controlled to maintain the temperature below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to ensure the complete formation of the Vilsmeier reagent (chloroiminium salt).

-

Formylation Reaction: Dissolve 1-phenyl-1H-pyrrole in anhydrous dichloromethane (DCM) and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture back to 0 °C and slowly quench it by the addition of a cold aqueous solution of sodium acetate. This step hydrolyzes the intermediate iminium salt to the desired aldehyde. Vigorously stir the mixture for 1 hour. Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic extracts and wash them with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude 1-phenyl-1H-pyrrole-2-carbaldehyde can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Logical Workflow for Synthesis

Caption: Vilsmeier-Haack synthesis workflow.

II. Spectroscopic Characterization

A thorough spectroscopic analysis is essential for the unambiguous identification and characterization of the synthesized 1-phenyl-1H-pyrrole-2-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and connectivity of the compound.

¹H NMR (Proton NMR) Data:

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde (-CHO) | 9.56 | s |

| Phenyl | 7.48 - 7.33 | m |

| Pyrrole H5 | 7.16 | dd |

| Pyrrole H3 | 7.07 | t |

| Pyrrole H4 | 6.40 | dd |

Note: Data obtained from a supporting information document of a Royal Society of Chemistry publication.[3] The multiplicity is denoted as s (singlet), t (triplet), dd (doublet of doublets), and m (multiplet).

¹³C NMR (Carbon-13 NMR) Data:

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | 179.18 |

| Phenyl (ipso-C) | 138.91 |

| Pyrrole C2 | 132.72 |

| Pyrrole C5 | 131.19 |

| Phenyl | 129.25, 128.39, 126.22 |

| Pyrrole C3 | 122.14 |

| Pyrrole C4 | 111.01 |

Note: Data obtained from a supporting information document of a Royal Society of Chemistry publication.[3]

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule.

Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method):

-

Sample Preparation: Grind 1-2 mg of solid 1-phenyl-1H-pyrrole-2-carbaldehyde with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, uniform powder is achieved.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

Data Acquisition: Obtain the IR spectrum using an FT-IR spectrometer, typically scanning from 4000 to 400 cm⁻¹.

Expected Characteristic IR Absorptions:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H (Aromatic) | 3100 - 3000 | Medium |

| C=O (Aldehyde) | 1680 - 1660 | Strong |

| C=C (Aromatic) | 1600 - 1450 | Medium to Strong |

| C-N (Pyrrole) | 1300 - 1200 | Medium |

Note: These are expected ranges and the exact peak positions can vary.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Expected Fragmentation Pattern (Electron Ionization - EI):

The mass spectrum is expected to show a prominent molecular ion peak [M]⁺ at m/z = 171. Key fragment ions would likely result from the loss of the formyl group (-CHO) and fragmentation of the phenyl and pyrrole rings. The fragmentation pathways of 2-substituted pyrrole derivatives are significantly influenced by the side-chain substituents.[4][5]

III. Crystal Structure Determination: A Protocol

Although a published crystal structure for 1-phenyl-1H-pyrrole-2-carbaldehyde is not available, the following protocol outlines the necessary steps for its determination.

Crystal Growth

Growing high-quality single crystals is the most critical and often the most challenging step.

Experimental Protocol for Crystal Growth (Slow Evaporation):

-

Solvent Selection: Dissolve a small amount of purified 1-phenyl-1H-pyrrole-2-carbaldehyde in various solvents of differing polarities (e.g., ethanol, methanol, ethyl acetate, dichloromethane, hexane, and mixtures thereof) to find a solvent in which the compound is sparingly soluble at room temperature.

-

Saturated Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent or solvent system by gentle warming.

-

Slow Evaporation: Filter the solution to remove any particulate matter and place it in a clean vial. Cover the vial with a cap containing a few small holes to allow for slow evaporation of the solvent.

-

Crystal Formation: Allow the vial to stand undisturbed in a vibration-free environment. Crystals should form over a period of several days to weeks.

Single-Crystal X-ray Diffraction Analysis

Workflow for X-ray Diffraction Analysis:

Caption: Workflow for single-crystal X-ray diffraction.

Detailed Steps:

-

Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-rays are diffracted by the crystal lattice, and the diffraction pattern is recorded.

-

Structure Solution and Refinement: The collected diffraction data is used to solve the phase problem and generate an initial electron density map. An atomic model is then built into the electron density and refined to best fit the experimental data.

-

Validation: The final crystal structure is validated using established crystallographic metrics to ensure its quality and accuracy.

IV. Potential Applications in Drug Development

Pyrrole-containing compounds are known to possess a wide array of biological activities.[6] The structural motif of 1-phenyl-1H-pyrrole-2-carbaldehyde serves as a valuable starting point for the synthesis of novel therapeutic agents. For instance, various pyrrole derivatives have shown promise as antioxidant and neuroprotective agents.[7] The aldehyde functionality allows for further chemical modifications, such as the formation of Schiff bases, hydrazones, and other derivatives, which can lead to compounds with enhanced biological profiles. The exploration of this compound and its derivatives could lead to the discovery of new leads in areas such as neurodegenerative diseases and cancer.

V. Conclusion

This technical guide provides a comprehensive framework for the synthesis, characterization, and crystallographic analysis of 1-phenyl-1H-pyrrole-2-carbaldehyde. By following the detailed protocols outlined herein, researchers can confidently prepare and characterize this important molecule. The elucidation of its single-crystal structure will be a valuable contribution to the field, providing crucial insights into its solid-state conformation and intermolecular interactions, which are fundamental for rational drug design and materials science.

References

- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 2. ijpcbs.com [ijpcbs.com]

- 3. rsc.org [rsc.org]